molecular formula C13H8ClNO3 B051524 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol CAS No. 70217-01-5

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol

Cat. No.: B051524
CAS No.: 70217-01-5
M. Wt: 261.66 g/mol
InChI Key: VMFCMPIPSNBHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses . ACCase is crucial for the de novo synthesis of fatty acids .

Mode of Action

This compound acts as an ACCase inhibitor . It belongs to the chemical family of aryloxyphenoxypropionates (AOPPs), which block the de novo synthesis of fatty acids by inhibiting ACCase .

Biochemical Pathways

By inhibiting ACCase, this compound disrupts the fatty acid synthesis pathway. This leads to a deficiency of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the grass cells .

Pharmacokinetics

It has a relatively low molecular weight (261.66 Da ), which generally favors absorption and distribution. Its predicted boiling point is 430.4°C , suggesting it is stable at physiological temperatures.

Result of Action

The inhibition of ACCase by this compound leads to a disruption in the synthesis of fatty acids. This results in impaired cell growth and function, ultimately causing the death of the grass cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficacy of ACCase inhibitors can be affected by the growth stage of the grass, with younger grasses being more susceptible . Additionally, environmental conditions such as temperature and humidity may impact the absorption and action of the compound.

Preparation Methods

The synthesis of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol involves the reaction of 2,6-dichlorobenzoxazole with hydroquinone in the presence of potassium carbonate and a solvent . The reaction is carried out at 60°C for 1 hour, followed by heating to 130-135°C for 3-5 hours. After cooling to 90°C, the solvent is removed, and the mixture is neutralized with hydrochloric acid to a pH of 4. The resulting solid is filtered and dried to obtain the final product .

Chemical Reactions Analysis

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFCMPIPSNBHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220480
Record name Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70217-01-5
Record name Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Reactant of Route 2
Reactant of Route 2
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Reactant of Route 3
Reactant of Route 3
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Reactant of Route 4
Reactant of Route 4
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Reactant of Route 5
Reactant of Route 5
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol
Reactant of Route 6
Reactant of Route 6
4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.